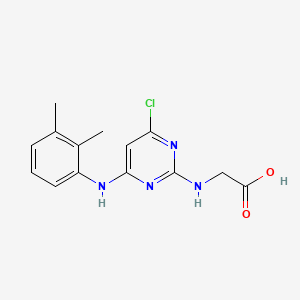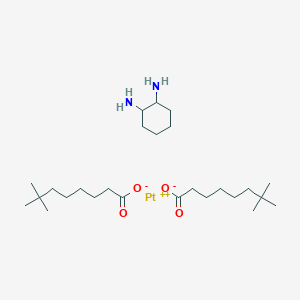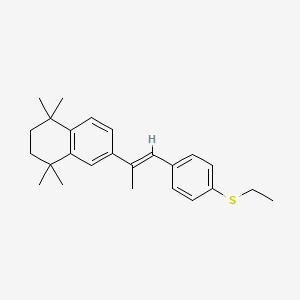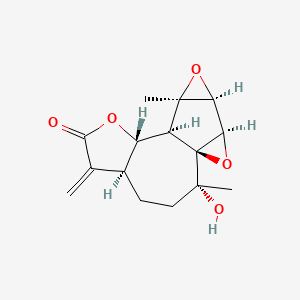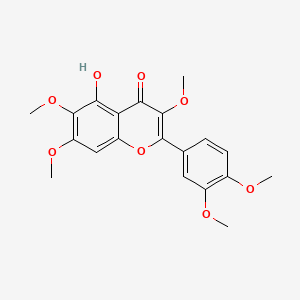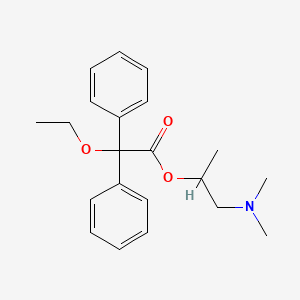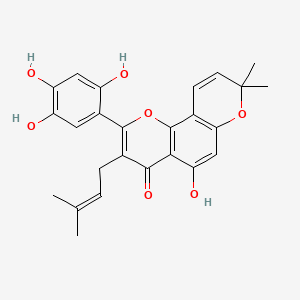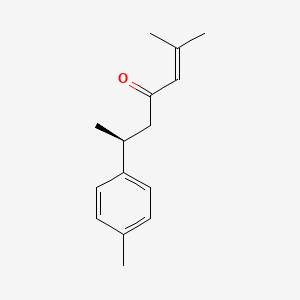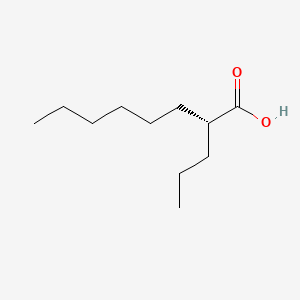
B581
Descripción general
Descripción
The term “B581” appears to refer to multiple entities. It could be a model of a gaming headset produced by ABKO, known as the NCORE B581 V7.1 . It is also a compound known as Ftase inhibitor I, a potent, selective, and peptidomimetic farnesyl transferase (FTase) inhibitor .
Molecular Structure Analysis
The molecular formula of B581 or Ftase inhibitor I is C22H38N4O3S2 . The exact structure can be found in databases like ChemSpider .Aplicaciones Científicas De Investigación
- B 581 has found applications in risk-based inspection methodologies for pressure vessels in petrochemical plants. For instance, a study applied the API 581 methodology to a pressure vessel (V-104 Condensate Drum) to assess risk ranking and develop an inspection plan . The RBI analysis recommended visual inspection and ultrasonic thickness measurement to address potential damage mechanisms such as internal thinning and external corrosion under insulation.
- API 581 is also used to assess risk and determine inspection intervals for furnace tubes. This technique evaluates the risk associated with high-temperature materials, such as those used in furnaces. The results guide inspection programs and help prevent failures .
- B 581 has been applied to analyze the risk associated with scrubber vessels in geothermal power plants. By using risk-based inspection methods, companies can optimize inspection schedules and prioritize maintenance efforts .
- API Recommended Practice 581 (API RP 581) provides guidelines for risk-based inspection. It helps engineers and inspectors make informed decisions about inspection intervals, maintenance, and risk mitigation for various equipment types, including pressure vessels and storage tanks .
- API RP 581 involves rigorous calculations and documentation. Engineers consider factors such as material properties, operating conditions, and historical data to assess risk and plan inspections .
- Some studies combine API 581 with FEA to analyze pressure vessels’ design and performance under internal pressure and temperature loads. This integration enhances safety and reliability .
Risk-Based Inspection (RBI) in Petrochemical Plants
Furnace Tube Assessment
Risk Analysis in Geothermal Power Plants
Risk-Based Inspection Technology
Calculation and Documentation
Integration with Finite Element Analysis (FEA)
Mecanismo De Acción
Target of Action
B 581, a potent compound, primarily targets Protein prenyl transferase x and SYNGAP1 . Protein prenyl transferases are enzymes that play a crucial role in the post-translational modification of proteins, which is essential for their function. SYNGAP1 is a critical protein involved in the regulation of synaptic plasticity, learning, and memory .
Mode of Action
It is known to act as aProtein prenyl transferase modulator and a SYNGAP1 inhibitor . This suggests that B 581 interacts with its targets, potentially altering their function or activity.
Biochemical Pathways
Similarly, alterations in SYNGAP1 activity can impact synaptic plasticity, potentially affecting learning and memory processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of B 581 are not well-documented. These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolism, and its eventual excretion. Understanding these properties is essential for predicting the compound’s behavior in the body and its potential therapeutic effects .
Safety and Hazards
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylbutyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N4O3S2/c1-15(2)20(24-12-17(23)14-30)13-25-19(11-16-7-5-4-6-8-16)21(27)26-18(22(28)29)9-10-31-3/h4-8,15,17-20,24-25,30H,9-14,23H2,1-3H3,(H,26,27)(H,28,29)/t17-,18+,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISLMXIYRQCLIR-FUMNGEBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O)NCC(CS)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CN[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)O)NC[C@H](CS)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30164381 | |
| Record name | B 581 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30164381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
FTase Inhibitor I | |
CAS RN |
149759-96-6 | |
| Record name | FTase inhibitor I | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149759-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B 581 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149759966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | B 581 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30164381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of B581, and how does this interaction impact cellular processes?
A1: B581 specifically targets farnesyltransferase, an enzyme responsible for attaching a farnesyl isoprenoid group to proteins carrying a CAAX motif. This modification is crucial for the localization and function of numerous proteins, including the oncoprotein Ras. By inhibiting farnesyltransferase, B581 prevents the proper localization and activation of Ras, ultimately blocking the Ras signaling pathway. []
Q2: What are the downstream consequences of B581-mediated farnesyltransferase inhibition?
A2: Inhibition of farnesyltransferase by B581 disrupts Ras signaling, leading to a cascade of downstream effects. This includes the inhibition of mitogen-activated protein kinase (MAPK) activation, reduced Jun and Elk-1 transcriptional activity, and ultimately, suppression of cell growth and transformation in Ras-transformed cells. Importantly, B581's inhibitory effects appear specific to farnesylated Ras, as it does not hinder the activity of Ras modified by other lipids like geranylgeranyl or myristate. []
Q3: Does B581 impact the activity of other signaling pathways besides Ras?
A3: Research suggests that B581 might influence additional signaling pathways. For example, studies indicate that B581 can attenuate the inhibitory effects of Cripto-1, a protein involved in mammary gland development, on β-casein expression. This suggests a potential role of B581 in modulating p21ras-dependent, PI3K-mediated pathways. [] Additionally, B581 has demonstrated the ability to reduce the chromosomal instability induced by fumarylacetoacetate (FAA), a metabolite that accumulates in hereditary tyrosinemia type I. This effect is attributed, at least partially, to B581's influence on the Ras/ERK effector pathway. []
Q4: What evidence supports the efficacy of B581 in inhibiting cell growth and transformation in experimental settings?
A5: Studies using NIH 3T3 cells transformed by different Ras mutants demonstrate the efficacy of B581 in selectively inhibiting the growth of cells harboring farnesylated Ras (Ras-F). Specifically, B581 significantly reduced the ability of Ras-F-transformed cells to grow in soft agar, indicating its potential to suppress anchorage-independent growth, a hallmark of cancer cells. [] In contrast, B581 did not hinder the growth of cells transformed by Ras mutants modified with geranylgeranyl or myristate. [] This highlights the specificity of B581 towards farnesylated Ras and its potential as a targeted therapeutic agent.
Q5: Are there any in vivo studies showcasing the anti-tumor potential of B581?
A6: While the provided research does not directly discuss in vivo studies evaluating the anti-tumor activity of B581, other studies have demonstrated the efficacy of farnesyltransferase inhibitors, in general, in preclinical models of cancer. For instance, Kohl et al. (1995) demonstrated that a different farnesyltransferase inhibitor induced regression of mammary and salivary carcinomas in Ras transgenic mice. [] These findings, although not directly related to B581, underscore the potential of targeting farnesyltransferase as a therapeutic strategy for cancer treatment.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



